MEK inhibitor

Übersicht

Beschreibung

MEK inhibitors are molecules that inhibit the mitogen-activated protein kinase, which can be used to affect the MAPK/ERK pathway that is usually overactive in some severe cancers . Among them, CI-1040 is an orally active and selective MEK inhibitor targeting the non-ATP site of the kinase .

Synthesis Analysis

The Biology and Clinical Development of MEK Inhibitors for Cancer and Current Development Status of MEK Inhibitors provide insights into the synthesis of MEK inhibitors. The MAPK/ERK pathway is dysregulated in more than 30% of cancers, predominately by mutations in RAS and BRAF proteins, and MEK serves as a potential downstream target for both of these . The biology of MEK inhibition is complex, as the molecule is differentially regulated by upstream RAS or RAF .

Molecular Structure Analysis

MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . To date, 4 MEK inhibitors i.e., trametinib, cobimetinib, selumetinib, and binimetinib have been approved by the FDA and several are under clinical trials .

Chemical Reactions Analysis

MEK inhibitors inhibit the kinase function of the protein by inducing conformational changes that limit the movement of the activation loop in which the kinase is activated .

Physical And Chemical Properties Analysis

Different MEK inhibitors, possessing specific physicochemical properties and bioactivity characteristics, may provide different options for patients seeking treatment for cancer .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

MEK inhibitors have shown promise in treating various forms of cancer, particularly those induced by RAS/RAF dysfunction . By targeting the Ras/Raf/MEK/ERK signaling pathway, these inhibitors can effectively halt cell proliferation and induce apoptosis in cancer cells. Clinical studies have explored the use of MEK inhibitors as monotherapy or in combination with other treatments, such as chemotherapy, targeted therapy, and immunotherapy .

Langerhans Cell Histiocytosis (LCH)

MEK inhibitors have been used to treat Langerhans Cell Histiocytosis (LCH), a rare disorder characterized by the overproduction of Langerhans cells. A multi-institutional study has shown that MEK inhibitor therapy, including drugs like cobimetinib, can lead to significant clinical responses in adults with LCH .

Non-Small Cell Lung Cancer (NSCLC)

In the case of NSCLC, MEK inhibitors are being studied for their efficacy and safety. The FDA has approved several MEK inhibitors, such as trametinib, cobimetinib, selumetinib, and binimetinib, for treating this type of cancer, with more under clinical trials .

Melanoma

MEK inhibitors are an important part of the treatment landscape for melanoma, especially for tumors harboring BRAF mutations. These inhibitors can be used alone or in combination with BRAF inhibitors to improve patient outcomes .

Pancreatic Cancer

Research has indicated that MEK inhibitors could play a role in treating pancreatic cancer. The effectiveness of these inhibitors in pancreatic cancer is being evaluated in ongoing clinical trials .

Combination Therapy

MEK inhibitors have been found to enhance the antitumor activity when combined with other therapies. Studies suggest that while MEK inhibitors have limited activity as single agents, their combination with targeted drugs or immunotherapy agents can lead to improved treatment outcomes .

Wirkmechanismus

Target of Action

MEK inhibitors primarily target the mitogen-activated protein kinase kinase enzymes MEK1 and/or MEK2 . These enzymes are integral components of the RAS–RAF–MEK–ERK signaling pathway , which plays a crucial role in the survival, propagation, and drug resistance of human cancers .

Mode of Action

MEK inhibitors interact with their targets by binding to and inhibiting MEK, thereby inhibiting MEK-dependent cell signaling . This inhibition leads to cell death and the inhibition of tumor growth . These inhibitors are allosteric binding inhibitors of MEK which inhibit either MEK1 alone, or both MEK1 and MEK2 .

Biochemical Pathways

The primary biochemical pathway affected by MEK inhibitors is the RAS–RAF–MEK–ERK or MAPK signaling pathway . This pathway regulates a variety of cellular functions including proliferation, survival, and differentiation . MEK inhibitors target this pathway, inhibiting cell proliferation and inducing apoptosis . They have potential in clinical use for cancer treatment, especially for those cancers induced by RAS/RAF dysfunction .

Result of Action

The result of the action of MEK inhibitors is the inhibition of cell proliferation and the induction of apoptosis . This leads to the inhibition of tumor growth . The efficacy of MEK inhibitors, such as selumetinib, in various solid tumors such as colorectal cancer, lung cancer, neurofibroma, and melanoma has been investigated .

Action Environment

The action of MEK inhibitors can be influenced by environmental factors. For instance, the combination of MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use . The combination of mek inhibitors with systemic immunotherapies has been tolerable, but has thus far failed to demonstrate clear evidence of synergistic clinical activity . These results underscore the need to understand the appropriate therapeutic context for this combination .

Safety and Hazards

MEK inhibitors can cause cardiac (heart) toxicity, eye toxicity including retinal detachment or blockage of the retinal vein, intestinal blockage, blood clots, and lung toxicity including pneumonia and pneumonitis . Depending on the type and severity of side effects that are experienced, some individuals need to reduce dosage of medication or stop treatment completely .

Zukünftige Richtungen

The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use . Several other MEK inhibitors have demonstrated interesting activity as single agents as well as in combination with other cancer therapies . The role of MEK in cancer and the mechanism of action of MEK inhibitors is reviewed . Furthermore, MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . Finally, next steps in the development of MEK inhibitors are considered .

Eigenschaften

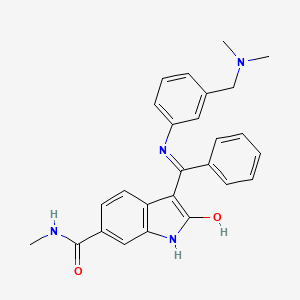

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPICVLXBXZXYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634604 | |

| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MEK inhibitor | |

CAS RN |

334951-92-7 | |

| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

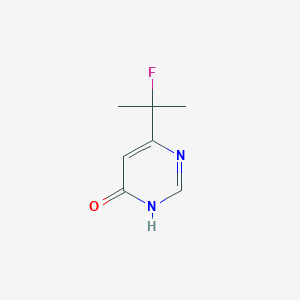

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)

![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)

![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B1418148.png)

![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)

![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)

![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)